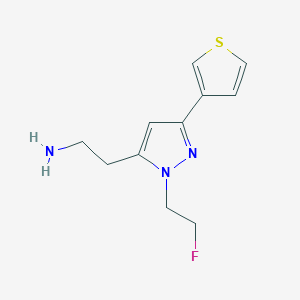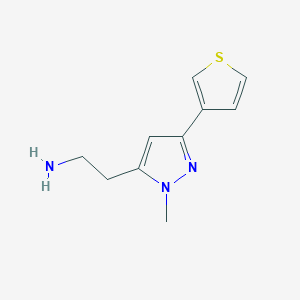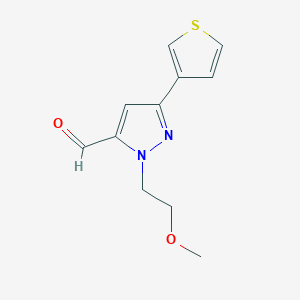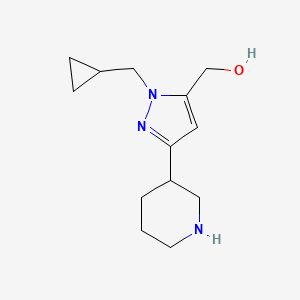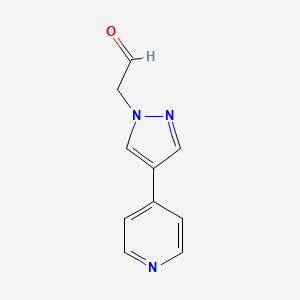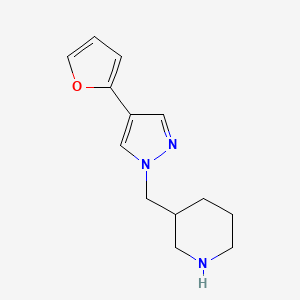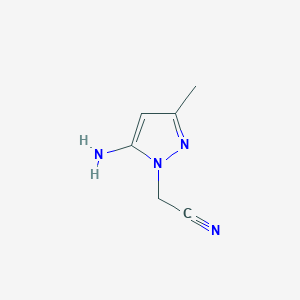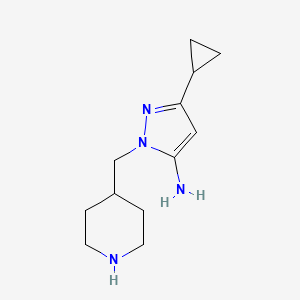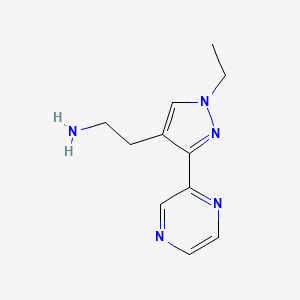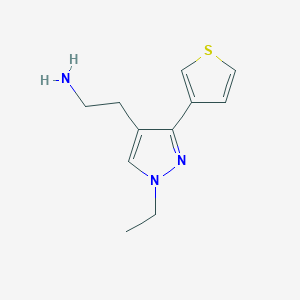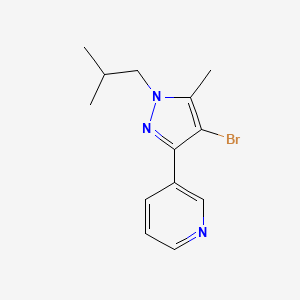
3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Bromo-1-methyl-1H-pyrazole, has been documented . The empirical formula of 4-Bromo-1-methyl-1H-pyrazole is C4H5BrN2, and it has a molecular weight of 161.00 .Chemical Reactions Analysis
The catalytic protodeboronation of pinacol boronic esters has been reported, which is a radical approach utilized in the synthesis of related compounds . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For example, 4-Bromo-1-methyl-1H-pyrazole is a liquid at room temperature, with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Proton Transfer and Photoreactions
- Excited-State Proton Transfer : Compounds similar to 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine exhibit unique photoreactions. One study discussed 2-(1H-pyrazol-5-yl)pyridines and derivatives showcasing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for designing fluorescent materials and understanding photophysics (Vetokhina et al., 2012).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research on the synthesis and characterization of pyrazole derivatives has shown the creation of bifunctional chelate intermediates for applications in time-resolved fluorescence immunoassay. These derivatives are significant for developing sensitive and specific bioanalytical assays (Pang Li-hua, 2009).
Polyheterocyclic Systems
- Development of Polyheterocyclic Systems : The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used for constructing new polyheterocyclic ring systems, indicating the versatility of pyrazolopyridine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).
Ligand Role in Metal Complexes
- Ligand Influence in Metal Complexes : The role of ancillary ligands, such as tetrazolate derivatives of pyrazolopyridines, in tuning the photophysical properties of iridium complexes has been explored. This research highlights the importance of ligand selection in the development of materials for optoelectronic applications (Stagni et al., 2008).
Biomedical Applications
- Biomedical Applications Review : A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, covering synthetic methods and biomedical applications, demonstrates the significant potential of these compounds in drug development and other therapeutic areas (Donaire-Arias et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds, thereby affecting the structure of organic molecules .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds in organic molecules .
Action Environment
The action of 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, like other reagents used in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors. These reactions are known for their mild and functional group tolerant reaction conditions . The stability of the reagent can also be affected by environmental factors .
Biochemische Analyse
Biochemical Properties
3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit oxidative phosphorylation and ATP exchange reactions . This compound may also interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The bromine atom in its structure can form halogen bonds with biomolecules, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to inhibit energy-dependent and independent calcium uptake in cells . This inhibition can affect various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation. Additionally, the compound’s interaction with cytochrome P450 enzymes can lead to altered gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can degrade over time, leading to reduced efficacy and potential toxicity. Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and gene expression, indicating its potential impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolites can further influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can inhibit oxidative phosphorylation and ATP production . The localization of this compound within cells can influence its interaction with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
3-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVJDFILJYDMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



